molecular formula C11H10ClFO3 B7865548 Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate

Cat. No.: B7865548
M. Wt: 244.64 g/mol
InChI Key: VXOHFUUXNCCYRZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butyrate backbone, which is further substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-3-fluorophenyl)-4-oxobutyric acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-(4-chloro-3-fluorophenyl)-4-oxobutyric acid.

    Reduction: Formation of 4-(4-chloro-3-fluorophenyl)-4-hydroxybutyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-4-oxobutyrate
  • Methyl 4-(4-fluorophenyl)-4-oxobutyrate
  • Methyl 4-(4-bromophenyl)-4-oxobutyrate

Comparison: Methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance the compound’s biological activity and selectivity compared to its analogs with only one substituent. The presence of both electron-withdrawing groups can also influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOHFUUXNCCYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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